N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole with azetidine and cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions include maintaining the temperature at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of thiadiazole derivatives, including this compound, often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Used in the development of new materials with specific properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, it can bind to DNA and interfere with the replication process, leading to the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole derivative with antimicrobial properties.
5-Methyl-1,3,4-thiadiazole-2-amine: Known for its anticancer activity.
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Studied for its potential antiviral activity.
Uniqueness
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide stands out due to its unique combination of a thiadiazole ring with an azetidine and cyclopropanesulfonamide moiety. This unique structure imparts specific biological activities and makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H14N4O2S2 |
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Molecular Weight |
274.4 g/mol |
IUPAC Name |
N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C9H14N4O2S2/c1-6-10-11-9(16-6)13-4-7(5-13)12-17(14,15)8-2-3-8/h7-8,12H,2-5H2,1H3 |
InChI Key |
NHQNBQMXWWOQDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)N2CC(C2)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
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